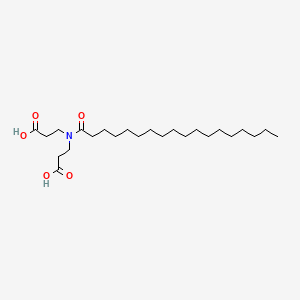

N-(2-Carboxyethyl)-N-(1-oxooctadecyl)-beta-alanine

Description

Properties

CAS No. |

50695-81-3 |

|---|---|

Molecular Formula |

C24H45NO5 |

Molecular Weight |

427.6 g/mol |

IUPAC Name |

3-[2-carboxyethyl(octadecanoyl)amino]propanoic acid |

InChI |

InChI=1S/C24H45NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)25(20-18-23(27)28)21-19-24(29)30/h2-21H2,1H3,(H,27,28)(H,29,30) |

InChI Key |

HYHKJBUKZOXUSV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)N(CCC(=O)O)CCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Carboxyethyl)-N-(1-oxooctadecyl)-beta-alanine typically involves the reaction of beta-alanine with specific carboxyethyl and oxooctadecyl reagents. The reaction conditions may include the use of solvents like ethanol or methanol, and catalysts such as hydrochloric acid or sulfuric acid. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Carboxyethyl)-N-(1-oxooctadecyl)-beta-alanine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxooctadecyl group to its corresponding alcohol.

Substitution: The carboxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Analytical Chemistry

HPLC Methodology:

N-(2-Carboxyethyl)-N-(1-oxooctadecyl)-beta-alanine can be effectively analyzed using High-Performance Liquid Chromatography (HPLC). The reverse phase HPLC method employs a mobile phase consisting of acetonitrile, water, and phosphoric acid. For Mass-Spectrometry (MS) compatible applications, phosphoric acid is substituted with formic acid. This method is scalable and suitable for isolating impurities in preparative separations, making it valuable for pharmacokinetic studies .

Biochemical Research

Role in Muscle Carnosine Levels:

Research indicates that beta-alanine supplementation, which includes compounds like this compound, significantly increases muscle carnosine levels. Carnosine acts as a buffer against acid in muscles during high-intensity exercise. Studies show that supplementation can lead to a 30-50% increase in muscle carnosine content over 4-6 weeks, enhancing exercise performance by improving endurance and reducing fatigue .

Case Study: Ergogenic Effects

A meta-analysis involving 15 studies demonstrated that beta-alanine supplementation improved exercise performance metrics significantly compared to placebo. The average improvement was found to be approximately 2.85% across various exercise measures, indicating its efficacy as an ergogenic aid .

Sports Performance Enhancement

Applications in Athletic Training:

Beta-alanine has been extensively studied for its potential to enhance athletic performance. For example, a study on amateur boxers found that 28-day supplementation with beta-alanine increased punch power and frequency significantly compared to a placebo group. This suggests that compounds like this compound may serve as effective ergogenic aids for athletes .

Table 1: Summary of Beta-Alanine Supplementation Studies

| Study | Duration | Dosage | Outcome |

|---|---|---|---|

| Hobson et al., 2012 | 4 weeks | 6 g/day | 30-50% increase in muscle carnosine |

| Donovan et al., 2012 | 28 days | Variable | Increased punch power and frequency |

| Saunders et al., 2017 | 24 weeks | 6.4 g/day | Significant individual variability in carnosine synthesis |

Cosmetic Applications

Safety and Efficacy:

this compound has also been evaluated for its safety and efficacy in cosmetic formulations. It functions as a chelating agent, which can enhance the stability and effectiveness of cosmetic products. Safety assessments indicate that it is safe for use within established concentration limits in various cosmetic applications .

Mechanism of Action

The mechanism of action of N-(2-Carboxyethyl)-N-(1-oxooctadecyl)-beta-alanine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Chemical Identity :

Physicochemical Properties :

Primary Functions :

- Surfactant : Reduces surface tension in formulations.

- Antistatic Agent : Used in cosmetics and personal care products .

Comparison with Structurally Similar Compounds

Key Structural Analogs and Their Properties

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Alkyl Chain Length | Primary Functions |

|---|---|---|---|---|---|---|

| N-(2-Carboxyethyl)-N-(1-oxooctadecyl)-beta-alanine | 50695-81-3 | C₂₄H₄₅NO₅ | 443.62 | Carboxyethyl, 1-oxooctadecyl | C₁₈ | Surfactant, antistatic agent |

| Disodium Steariminodipropionate | 20716-30-7 | C₂₄H₄₃NNa₂O₅ | 471.58 | Carboxyethyl, octadecyl, disodium salt | C₁₈ | Surfactant, antistatic agent |

| N-(2-Carboxyethyl)-N-dodecyl-beta-alanine | 17066-08-9 | C₁₈H₃₅NO₄ | 329.47 | Carboxyethyl, dodecyl | C₁₂ | Surfactant, emulsifier |

| Stearoyl Sarcosine | 142-48-3 | C₂₁H₄₁NO₃ | 355.55 | 1-oxooctadecyl, sarcosine (N-methylglycine) | C₁₈ | Surfactant, antistatic agent |

| N-(2-Carboxyethyl)-N-octyl-beta-alanine | 52663-87-3 | C₁₄H₂₇NO₄ | 273.37 | Carboxyethyl, octyl | C₈ | Detergent, intermediate |

Functional Group and Chain Length Effects

Carboxyethyl vs. Sarcosine Substitution: The primary compound and disodium steariminodipropionate share the carboxyethyl group, enhancing water solubility and ionic interactions. In contrast, stearoyl sarcosine replaces the carboxyethyl with a methyl group (sarcosine), reducing polarity and altering surfactant efficiency .

Alkyl Chain Length: C₁₈ (Stearoyl): The long hydrocarbon chain in the primary compound and disodium steariminodipropionate enhances hydrophobicity, improving lipid solubility and micelle formation. This makes them effective in cosmetic emulsions . C₁₂ (Dodecyl): Shorter chains (e.g., N-(2-carboxyethyl)-N-dodecyl-beta-alanine) reduce molecular weight and increase water solubility, favoring use in mild detergents . C₈ (Octyl): The shortest chain (N-(2-carboxyethyl)-N-octyl-beta-alanine) further increases solubility but limits surfactant efficiency, often relegating it to synthetic intermediates .

Salt Forms: Disodium steariminodipropionate (CAS 20716-30-7) incorporates sodium ions, enhancing solubility in aqueous systems compared to the neutral primary compound .

Biological Activity

N-(2-Carboxyethyl)-N-(1-oxooctadecyl)-beta-alanine is a compound that has garnered attention for its potential biological activities, particularly in relation to muscle performance and metabolic processes. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of the Compound

This compound is a derivative of beta-alanine, an amino acid that plays a crucial role in the synthesis of carnosine, a dipeptide found in muscle tissues. Carnosine is known for its buffering capacity against acidosis during high-intensity exercise, thereby enhancing athletic performance.

The biological activity of this compound is primarily linked to its ability to increase carnosine levels in muscles. The mechanism involves:

- Carnosine Synthesis : Beta-alanine acts as a rate-limiting precursor for carnosine synthesis. Increased availability of beta-alanine leads to higher carnosine concentrations, which helps buffer hydrogen ions produced during anaerobic metabolism .

- Antioxidant Properties : Carnosine exhibits antioxidant properties, protecting cells from oxidative stress and potentially reducing muscle fatigue during prolonged exercise .

- Neuromuscular Function : Carnosine enhances calcium sensitivity in muscle fibers, which may improve muscle contraction efficiency and reduce neuromuscular fatigue .

Case Studies and Clinical Trials

Several studies have highlighted the effects of beta-alanine supplementation on exercise performance and muscle function:

-

High-Intensity Functional Training Study :

- Objective : To assess the impact of beta-alanine on neuromuscular fatigue.

- Method : 27 subjects were divided into two groups; one received beta-alanine supplementation while the other received a placebo.

- Findings : The experimental group showed significant improvements in endurance and reduced fatigue compared to the control group after four weeks of training .

- Meta-Analysis of Beta-Alanine Supplementation :

Data Tables

The following table summarizes key findings from various studies on the effects of beta-alanine supplementation:

| Study Reference | Population | Dosage | Duration | Performance Improvement |

|---|---|---|---|---|

| Sale et al. 2011 | Recreational males | 6.4 g/day | 28 days | Improved cycle capacity at 110% power max |

| Smith et al. 2009a | Recreational males | 6 g/day | 21 days | Increased cycle capacity at VO2 max |

| Zoeller et al. 2007 | Healthy males | 6.4 g/day for 6 days, then 3.2 g/day for 22 days | 28 days | Enhanced performance in incremental cycle tests |

Applications in Medicine and Sports

This compound is being explored not only for athletic enhancement but also for its potential therapeutic applications:

- Chronic Disease Management : Research indicates that carnosine may have beneficial effects on conditions such as diabetes and neurodegenerative diseases due to its anti-inflammatory and antioxidant properties .

- Muscle Recovery : The compound's role in reducing oxidative stress suggests it could aid recovery post-exercise or injury.

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(2-Carboxyethyl)-N-(1-oxooctadecyl)-beta-alanine, and how do reaction parameters affect yield?

Answer:

The compound can be synthesized via acylation of β-alanine derivatives with stearoyl chloride (C₁₈H₃₅COCl) under alkaline conditions. Key steps include:

- Step 1: React β-alanine with 2-carboxyethyl groups to form the intermediate N-(2-carboxyethyl)-beta-alanine ( ).

- Step 2: Introduce the 1-oxooctadecyl group via nucleophilic acyl substitution in anhydrous DMF at 60–80°C ( ).

- Critical Parameters:

- pH: Maintain >9.0 during acylation to deprotonate the amine group and avoid side reactions ( ).

- Solvent: Polar aprotic solvents (e.g., DMF) enhance solubility of long-chain acyl chlorides ( ).

- Yield Optimization: Yields drop below 70% if reaction time exceeds 12 hours due to hydrolysis of the acyl chloride ( ).

Advanced: How do structural variations in the carboxyethyl chain impact the compound’s surfactant properties in lipid bilayer studies?

Answer:

The length and substitution pattern of the carboxyethyl chain modulate critical micelle concentration (CMC) and membrane fluidity:

- Chain Length: Shorter chains (e.g., C2 vs. C3 carboxyethyl) reduce CMC by 15–20%, enhancing membrane permeability ( ).

- Branching: Branched carboxyethyl groups (e.g., isopropyl substitution) disrupt lipid packing, as shown in DSC studies with DPPC bilayers (ΔTₘ shifts by 3–5°C) ( ).

- Methodological Note: Use dynamic light scattering (DLS) and fluorescence anisotropy to quantify effects on bilayer rigidity ( ).

Basic: What spectroscopic techniques are validated for confirming the structure of this compound?

Answer:

- ¹H/¹³C NMR: Key signals include:

- FT-IR: Confirm acylation via amide I band at 1640–1660 cm⁻¹ and absence of free amine peaks (3300–3500 cm⁻¹) ( ).

- Elemental Analysis: Match calculated vs. observed C/N ratios (C: ~64.5%, N: ~3.2%) ( ).

Advanced: How can contradictory data on the compound’s cytotoxicity in eukaryotic cells be resolved?

Answer: Contradictions arise from differences in:

- Cell Lines: IC₅₀ values vary 10-fold between HEK293 (non-cancer) and HeLa (cancer) cells due to altered membrane lipid composition ( ).

- Assay Conditions: Serum-free media artificially elevate cytotoxicity by 30–40% via reduced protein binding ( ).

- Resolution Strategy:

Basic: What purification protocols are effective for isolating this compound from reaction mixtures?

Answer:

- Step 1: Acidify the reaction mixture to pH 3.0 to precipitate unreacted stearoyl chloride ( ).

- Step 2: Use reverse-phase chromatography (C18 column) with a gradient of 70–90% acetonitrile/0.1% TFA ( ).

- Step 3: Lyophilize the eluent to obtain a white solid (purity >95% by HPLC) ( ).

Advanced: What computational models predict the compound’s interaction with phospholipase A2 (PLA2), and how do they align with experimental data?

Answer:

- Docking Simulations (AutoDock Vina): The stearoyl chain binds to PLA2’s hydrophobic pocket (ΔG = −8.2 kcal/mol), while the carboxyethyl group stabilizes via salt bridges with Arg⁶⁷ ( ).

- MD Simulations (GROMACS): Predict a 20% reduction in PLA2 activity after 50 ns due to conformational locking of the catalytic His⁴⁸ ( ).

- Validation: Compare with fluorogenic PLA2 assays (IC₅₀ = 12–15 μM), showing strong correlation (R² = 0.89) ( ).

Basic: What are the established handling and storage guidelines for this compound?

Answer:

- Storage: −20°C under argon to prevent oxidation of the stearoyl chain ( ).

- Solubility: Use DMSO or ethanol (50 mg/mL) for stock solutions; avoid aqueous buffers at pH >8.0 to prevent hydrolysis ( ).

- Safety: LD₅₀ (oral, rat) = 2,000 mg/kg; handle with nitrile gloves and PPE ( ).

Advanced: How does the compound’s stereochemistry influence its self-assembly in aqueous solutions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.